![molecular formula C12H16O5 B14283625 Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate CAS No. 134979-03-6](/img/structure/B14283625.png)
Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate is an organic compound that features both an acetic acid moiety and a phenyl group substituted with a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(2-hydroxyethyl)phenyl] acetate can be achieved through several methods. One common approach involves the esterification of 2-(2-hydroxyethyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: The major product is 2-(2-carboxyethyl)phenyl acetate.
Reduction: The major product is 2-(2-hydroxyethyl)phenyl alcohol.
Substitution: Depending on the substituent, products such as 2-(2-hydroxyethyl)-4-bromophenyl acetate can be formed.
Applications De Recherche Scientifique
Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;[2-(2-hydroxyethyl)phenyl] acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may further interact with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: Contains a phenyl group and a carboxylic acid group.
Phenethyl acetate: Contains a phenyl group and an acetate group.
2-Phenylethanol: Contains a phenyl group and an ethanol group.
Uniqueness
Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate is unique due to the presence of both a hydroxyethyl group and an acetate group attached to the phenyl ring
Propriétés
Numéro CAS |
134979-03-6 |
|---|---|
Formule moléculaire |
C12H16O5 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
acetic acid;[2-(2-hydroxyethyl)phenyl] acetate |
InChI |
InChI=1S/C10H12O3.C2H4O2/c1-8(12)13-10-5-3-2-4-9(10)6-7-11;1-2(3)4/h2-5,11H,6-7H2,1H3;1H3,(H,3,4) |
Clé InChI |
VUUSPUGUAUGJHV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)OC1=CC=CC=C1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


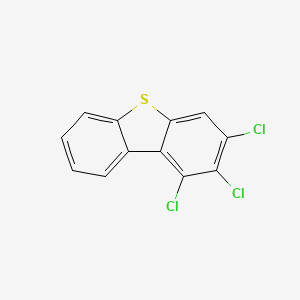

![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
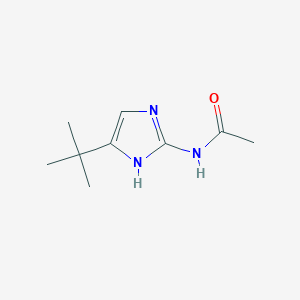
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)

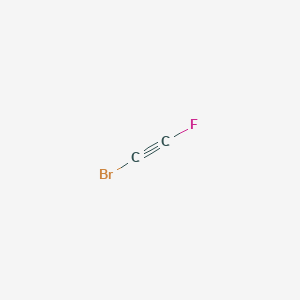
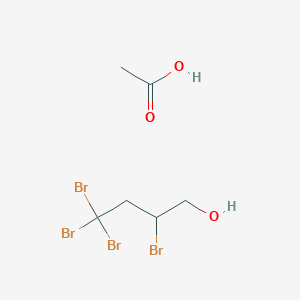
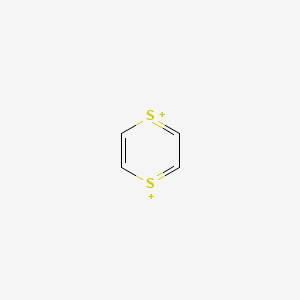
![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)

